4-Methyl-2-phenylthiazole
Overview
Description
4-Methyl-2-phenylthiazole is an organic compound with the molecular formula C10H9NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-Methyl-2-phenylthiazole is a thiazole derivative that has been reported to possess various pharmacological activities .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in a variety of ways, including inhibiting enzyme activity or blocking receptor signaling . The specific interaction of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their targets . For instance, some thiazole derivatives have been reported to inhibit the growth of cancer cells, suggesting that they may affect pathways involved in cell proliferation .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. The metabolism and excretion of these compounds would depend on their chemical structure and the specific metabolic enzymes present in the body.
Result of Action
This compound has been reported to possess anticancer activity . Specifically, it has shown growth inhibitory potency in liver HepG2 cancer cell line . The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects.
Biochemical Analysis
Cellular Effects
In cellular processes, 4-Methyl-2-phenylthiazole has been shown to have significant effects. For instance, it has been reported to exhibit antitumor activity against Hepatocellular carcinoma cell lines (HepG-2) in vitro . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenylthiazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as sodium ethoxide can yield this compound . The reaction typically requires heating under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-phenylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
4-Methyl-2-phenylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Comparison with Similar Compounds
2-Phenylthiazole: Lacks the methyl group at the 4-position.
4-Methylthiazole: Lacks the phenyl group at the 2-position.
2-Methylthiazole: Has a methyl group at the 2-position instead of the phenyl group.
Uniqueness: 4-Methyl-2-phenylthiazole is unique due to the presence of both a methyl group at the 4-position and a phenyl group at the 2-position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOHWQDCODUHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338903 | |
Record name | 4-METHYL-2-PHENYLTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-17-1 | |
Record name | 4-Methyl-2-phenylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1826-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-METHYL-2-PHENYLTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to 4-methyl-2-phenylthiazole derivatives?
A1: A frequent starting point for synthesizing this compound derivatives is the commercially available this compound-5-carboxylic acid. [] This compound can be further modified through various reactions. For instance, deprotonation of the 4-methyl group allows for the introduction of different substituents, leading to a diverse range of derivatives. [] This approach offers a versatile platform for creating libraries of compounds with varied structures and potential biological activities.
Q2: Can you provide an example of a specific derivative and its synthesis?
A2: Certainly. In one study, researchers synthesized (Z)-5-(1-([1,1'-bi(cyclopentylidene)]-2-ylidene)ethyl)-2,4-dimethylthiazole, a 1-(2,4-dimethyl-5-thiazolyl)butadiene, using a one-step McMurry cross-coupling reaction with commercially available ketones. [] This method proved efficient for producing this particular derivative, showcasing the potential of streamlined synthetic routes for specific this compound modifications.
Q3: How do structural modifications on the this compound scaffold influence biological activity?
A3: Research indicates that even small changes to the this compound core can significantly impact biological activity. For instance, introducing a thiadiazole ring to the core structure led to compounds with promising anticancer activity against the liver carcinoma cell line (HepG2). [] Specifically, compounds like 12d, 12c, 6g, 18b, 6c, and 6f exhibited notable potency, highlighting the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic applications. []
Q4: What analytical techniques are commonly employed to characterize these compounds?
A4: Researchers rely on a combination of spectroscopic and analytical techniques to confirm the structures of newly synthesized this compound derivatives. These include but are not limited to nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [, ] Additionally, elemental analysis is often used to verify the elemental composition of the synthesized compounds. []
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